Home > Products > Screening Compounds P65967 > 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 17801-69-3

8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Catalog Number: EVT-402161
CAS Number: 17801-69-3
Molecular Formula: C9H11BrN4O2
Molecular Weight: 287.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

The compound is classified under purines and their derivatives, which are essential components in biochemistry, particularly in nucleic acid structure and function. It is also categorized as a potential pharmacological agent due to its interactions with various biological targets.

Synthesis Analysis

The synthesis of 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The general synthetic route includes:

  1. Starting Materials: The synthesis often begins with readily available purine derivatives.
  2. Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination using reagents such as bromine or N-bromosuccinimide.
  3. Alkylation: Ethyl and methyl groups are introduced via alkylation reactions using suitable alkyl halides in the presence of bases like potassium carbonate or sodium hydride.
  4. Cyclization: The final cyclization step forms the tetrahydro-purine structure.

Specific reaction conditions (temperature, solvent choice) and purification methods (chromatography) are critical to achieving high yields and purity of the final product .

Molecular Structure Analysis

The molecular structure of 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be described as follows:

  • Core Structure: The compound features a fused bicyclic system typical of purines.
  • Substituents:
    • A bromine atom at the 8-position enhances reactivity.
    • An ethyl group at the 7-position contributes to steric effects and solubility.
    • Two methyl groups at the 1 and 3 positions influence its interaction with biological targets.

The three-dimensional conformation can be analyzed using computational chemistry methods to predict its interaction with enzymes or receptors .

Chemical Reactions Analysis

8-Bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione participates in various chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
  2. Hydrolysis: In aqueous environments or under acidic conditions, hydrolysis may occur leading to the breakdown of the purine structure.
  3. Phosphodiesterase Inhibition: The compound has been investigated for its ability to inhibit phosphodiesterase enzymes by binding to their active sites, affecting cyclic nucleotide levels in cells .
Mechanism of Action

The mechanism of action for 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione primarily involves its role as a phosphodiesterase inhibitor:

  1. Binding: The compound binds to the active site of phosphodiesterase enzymes.
  2. Inhibition: By inhibiting these enzymes, it prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to increased levels of these signaling molecules.
  3. Biological Effects: Elevated cAMP levels can result in various physiological effects such as vasodilation and anti-inflammatory responses .
Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range for similar compounds.

These properties influence its behavior in biological systems and its utility in medicinal chemistry .

Applications

8-Bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has potential applications in several fields:

  1. Pharmaceutical Development: As a phosphodiesterase inhibitor, it may be explored for treating conditions like asthma or chronic obstructive pulmonary disease by modulating inflammatory responses.
  2. Research Tool: Used in studies investigating cyclic nucleotide signaling pathways and their implications in various diseases.
  3. Synthetic Intermediate: Serves as an intermediate in synthesizing other biologically active compounds or derivatives.

Research continues to explore its full potential in therapeutic applications .

Introduction to 8-Bromo-7-Ethyl-1,3-Dimethyl-2,3,6,7-Tetrahydro-1H-Purine-2,6-Dione

Chemical Identity and Nomenclature Variations

The compound’s systematic IUPAC name, 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, precisely defines its core structure and substituent positions. Alternative names reflect historical or registry conventions:

  • 8-Bromo-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-Bromo-7-ethyltheophylline (common shorthand)
  • 1H-Purine-2,6-dione, 8-bromo-7-ethyl-3,7-dihydro-1,3-dimethyl- [2] [5]

Table 1: Key Identifiers and Descriptors

PropertyValue/Descriptor
CAS Registry Number17801-69-3
Molecular FormulaC~9~H~11~BrN~4~O~2~
Molar Mass287.11 g/mol
Other Registry NumbersCID 676617 (PubChem)

The compound’s commercial availability is documented through specialized chemical suppliers (e.g., Santa Cruz Biotechnology, Matrix Scientific), underscoring its role as a building block for further derivatization [4] [5] [9].

Structural Analysis: Purine Core Modifications and Substituent Effects

The molecule retains the diheterocyclic fused pyrimidine-imidazole system characteristic of purines, but features critical modifications:

  • C8 Bromination: A bromine atom replaces the hydrogen at C8. This heavy halogen introduces steric bulk and enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions. The C-Br bond length is approximately 1.90–1.93 Å, typical for aryl bromides [1] [7].
  • N7 Alkylation: An ethyl group (–CH~2~CH~3~) substitutes the hydrogen at N7. This modification disrupts classical hydrogen-bonding patterns and increases lipophilicity (log P increase of ~1.2 compared to unsubstituted purine dione) [5].
  • N1/N3 Methylation: Methyl groups at N1 and N3 mirror the substitution pattern in theophylline, preserving lactam tautomerism essential for planar recognition in biological systems [3] [7].

Table 2: Key Structural Parameters and Predicted Effects

Modification SiteStructural FeaturePredicted Physicochemical Effect
C8Bromine substituent↑ Electrophilicity; ↓ LUMO energy; ↑ Polar surface area
N7Ethyl group↑ Lipophilicity; ↓ Solubility in water; ↑ Steric hindrance
N1/N3Methyl groupsStabilization of enol tautomer; ↓ H-bond donor capacity

Spectroscopic characterization reveals distinctive features:

  • Infrared Spectroscopy: Strong carbonyl stretches near 1700 cm⁻¹ (C2=O) and 1660 cm⁻¹ (C6=O), with C-Br vibration at 650–800 cm⁻¹ [1].
  • Nuclear Magnetic Resonance: ^1^H NMR signals include ethyl group protons (quartet at δ ~4.4 ppm, triplet at δ ~1.3 ppm) and methyl singlets (δ ~3.2–3.6 ppm). C8 bromination deshields H2 proton, shifting it downfield to δ ~7.9 ppm [5].
  • Acidity: Predicted pKa of –2.66 ± 0.20 indicates weak acidity, likely associated with N7 protonation under strongly acidic conditions [5].

Historical Context in Heterocyclic Chemistry Research

The synthesis of brominated xanthine derivatives emerged in the mid-20th century as chemists explored purine reactivity. Early routes involved direct bromination of theophylline derivatives using bromine or N-bromosuccinimide. The specific compound 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 17801-69-3) was first reported in the 1970s, evidenced by its registry date [5] [9].

Its significance lies in two domains:

  • Synthetic Versatility: The C8–Br bond serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic displacement, enabling access to 8-aryl, 8-alkenyl, or 8-heteroaryl purine libraries. For example, 8-bromo-1,3-dimethylpurine-2,6-dione (CAS: 10381-75-6) is a documented precursor for kinase inhibitors or adenosine receptor ligands [9].
  • Structure-Property Studies: Researchers utilize such derivatives to probe electronic effects within the purine core. Bromine’s electron-withdrawing nature reduces electron density at N9 and C4, altering redox potentials and tautomeric equilibria relative to non-halogenated analogs. This is critical for designing purine-based electroactive probes or catalysts [1] [5] [7].

The compound’s melting point (170–173°C) and thermal stability (predicted boiling point 443.2±55.0 °C) reflect its crystalline, high-melting-point nature, consistent with extended hydrogen-bonding networks in the solid state [5]. Contemporary research leverages this scaffold for developing targeted enzyme inhibitors or allosteric modulators, though its direct biological activities remain secondary to its role as a synthetic intermediate in the absence of pharmacological data within the scope of this analysis.

Properties

CAS Number

17801-69-3

Product Name

8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

IUPAC Name

8-bromo-7-ethyl-1,3-dimethylpurine-2,6-dione

Molecular Formula

C9H11BrN4O2

Molecular Weight

287.11 g/mol

InChI

InChI=1S/C9H11BrN4O2/c1-4-14-5-6(11-8(14)10)12(2)9(16)13(3)7(5)15/h4H2,1-3H3

InChI Key

WQTJWJGESBNSKG-UHFFFAOYSA-N

SMILES

CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C

Synonyms

8-BROMO-7-ETHYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Canonical SMILES

CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.